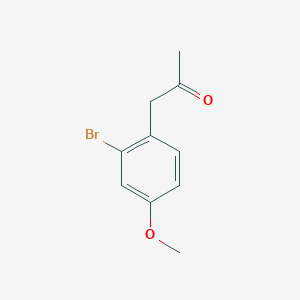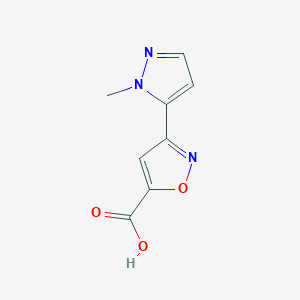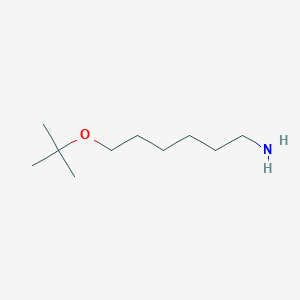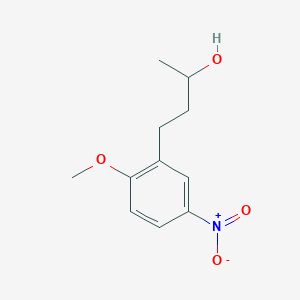
1-(2-Bromo-4-methoxyphenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-4-methoxyphenyl)propan-2-one is an organic compound with the molecular formula C10H11BrO2. It is a white crystalline solid with a distinctive odor and is soluble in organic solvents such as ethanol and dimethylformamide. This compound is a brominated ketone and is used in various chemical syntheses and research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-4-methoxyphenyl)propan-2-one can be synthesized through a multi-step process:
Starting Material: The synthesis begins with 4-methoxyphenyl ethanol.
Bromination: The 4-methoxyphenyl ethanol is reacted with bromoacetic acid to form 2-bromo-1-(4-methoxyphenyl)acetic acid.
Cyclization: The 2-bromo-1-(4-methoxyphenyl)acetic acid is then cyclized under basic conditions with acetic anhydride or acid chloride to yield the final product, this compound[][2].
Industrial Production Methods: Industrial production methods for this compound typically involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, precise temperature control, and continuous monitoring to ensure high yield and purity[2][2].
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Bromo-4-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced products.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of substituted derivatives like amines or thiols.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-(2-Bromo-4-methoxyphenyl)propan-2-one is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential pharmacological properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-4-methoxyphenyl)propan-2-one involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to downstream effects on cellular processes.
Comparación Con Compuestos Similares
1-(2-Bromo-4-methoxyphenyl)propan-2-one can be compared with other similar compounds:
Similar Compounds: 2-bromo-1-(4-methoxyphenyl)propan-1-one, 4-methoxyphenylacetone, and 4-methoxybenzyl methyl ketone.
Propiedades
Fórmula molecular |
C10H11BrO2 |
|---|---|
Peso molecular |
243.10 g/mol |
Nombre IUPAC |
1-(2-bromo-4-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C10H11BrO2/c1-7(12)5-8-3-4-9(13-2)6-10(8)11/h3-4,6H,5H2,1-2H3 |
Clave InChI |
MECCYIFJRSUBNN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=C(C=C(C=C1)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-[(2-Bromo-3-methoxyphenyl)methyl]piperazine](/img/structure/B13609294.png)



